molecular formula C15H13ClN2O4 B2901929 N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide CAS No. 478259-43-7

N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide

Cat. No.: B2901929
CAS No.: 478259-43-7
M. Wt: 320.73
InChI Key: DUTPAMBASDFDAU-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide ( 478259-43-7) is a benzamide derivative with a molecular formula of C15H13ClN2O4 and a molecular weight of 320.73 g/mol . This chemical building block is of significant interest in medicinal chemistry and drug discovery research, particularly for the synthesis of novel bioactive molecules. Research Applications and Value: Benzamide derivatives are recognized for their diverse biological activities. Structurally related compounds have been investigated as key intermediates or core structures in developing therapeutic agents. Notably, anthranilic acid derivatives (a class that includes benzamides) have been patented for their potential as inhibitors of cGMP-phosphodiesterase, suggesting research applications in cardiovascular and metabolic diseases . Furthermore, various N-(alkyl/aryl) nitrobenzamide derivatives have demonstrated substantial in vitro antidiabetic potential, acting as potent α-glucosidase and α-amylase inhibitors, which are key enzymes targeted for the management of type-II diabetes . The specific substitution pattern of this compound—featuring a 3-chloro-4-methoxyphenyl methyl group and a 3-nitrobenzamide moiety—makes it a valuable scaffold for exploring structure-activity relationships (SAR) in these and other pharmacological areas. Handling and Usage: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-22-14-6-5-10(7-13(14)16)9-17-15(19)11-3-2-4-12(8-11)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTPAMBASDFDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide typically involves the reaction of 3-chloro-4-methoxybenzylamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products:

    Reduction: 3-amino-4-methoxyphenylmethyl-3-nitrobenzamide.

    Substitution: N-(3-substituted-4-methoxyphenyl)methyl-3-nitrobenzamide.

    Oxidation: N-(3-chloro-4-hydroxyphenyl)methyl-3-nitrobenzamide.

Scientific Research Applications

N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its structural features make it a candidate for investigating interactions with biological macromolecules.

    Medicine: Potential applications include the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its ability to undergo various chemical transformations makes it suitable for drug design and development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Nitro Position: The target compound’s nitro group at C3 distinguishes it from C4-nitro analogs (e.g., N-(3-Chlorophenethyl)-4-nitrobenzamide).
  • Substituent Effects :
    • Methoxy vs. Methyl : The 4-methoxy group in the target compound increases polarity and hydrogen-bonding capacity compared to 4-methyl analogs (e.g., 4-Methyl-N-(3-methylphenyl)-3-nitrobenzamide) .
    • Chloro Placement : 3-Chloro substitution (target) vs. 4-chloro (, compound 5) alters steric hindrance and dipole moments, impacting molecular packing (evidenced by melting point variations) .

Physicochemical Properties

  • Melting Points: Analogs with rigid backbones (e.g., oxazolidinone in ) exhibit higher melting points (200–202°C) due to crystalline stability, whereas flexible thioyl linkers () reduce melting points (168–170°C) .
  • Synthetic Yields: The target compound’s synthesis likely parallels methods for ’s N-methyl-4-(methylamino)-3-nitrobenzamide, which achieves 97.5% yield via sequential acylation and chlorination .

Biological Activity

N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

This compound features a nitro group, a chloro substituent, and a methoxy group, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations, including:

  • Reduction : The nitro group can be reduced to an amine.
  • Substitution : The chloro group can undergo nucleophilic aromatic substitution.
  • Oxidation : The methoxy group can be oxidized to a hydroxyl group.

These reactions enable the compound to serve as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular receptors. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that may exhibit cytotoxic effects. Additionally, the compound's structural features allow it to modulate various signaling pathways by inhibiting or activating specific molecular targets.

Biological Activities

Anticancer Properties : Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially by inducing apoptosis or disrupting cell cycle progression. For instance, a study demonstrated that derivatives with similar structures showed significant cytotoxicity against breast cancer cells .

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. This activity is likely linked to its ability to interfere with bacterial enzymatic processes .

Enzyme Inhibition : this compound has been investigated for its role as an enzyme inhibitor. Studies have reported its effectiveness in inhibiting α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes .

Case Studies and Research Findings

  • Anticancer Activity : A study focusing on the structure-activity relationship (SAR) of nitrobenzamide derivatives found that modifications at the phenyl ring significantly affected their anticancer potency. Compounds similar to this compound were shown to induce apoptosis in cancer cells with IC50 values in low micromolar ranges .
  • Antimicrobial Screening : In another study, derivatives were screened against a panel of bacterial pathogens, revealing that certain modifications enhanced their antimicrobial efficacy. This screening highlighted the importance of the chloro and methoxy groups in enhancing biological activity .

Comparative Analysis

Compound NameActivity TypeIC50 ValueReferences
N-(3-chloro-4-methoxyphenyl)acetamideAnticancer10.75 µM
N-(3-chloro-4-methoxyphenyl)propionamideAntimicrobialVariable
N-(alkyl/aryl)-4-nitrobenzamide derivativesAntidiabetic0.90 µM

Q & A

Q. Q1. What are the optimal synthetic routes for N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide, and how can purity be validated?

Methodological Answer: The compound is synthesized via a Schotten-Baumann reaction between 3-nitrobenzoyl chloride and 3-chloro-4-methoxybenzylamine. Key steps include:

Reaction Conditions : Stir equimolar reactants in dichloromethane with triethylamine (1.5 mmol excess) at 0–5°C for 30 minutes .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol.

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water 70:30) and monitor reaction progress with TLC (Rf ~0.5). Characterize using 1H^1 \text{H}-/13C^{13} \text{C}-NMR, FT-IR (amide C=O stretch ~1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. Q2. How can the crystal structure of this compound be resolved, and what software is recommended?

Methodological Answer: For crystallographic analysis:

Data Collection : Grow single crystals via slow evaporation (ethanol/dichloromethane). Collect X-ray diffraction data at 100 K using a synchrotron or Mo-Kα source.

Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement. Key parameters:

  • Space group determination (e.g., monoclinic P21_1).
  • Hydrogen bonding analysis (N–H···O interactions).

Validation : Cross-check with PLATON for symmetry and ADDSYM for missed symmetry elements. Report R1_1/wR2_2 values (<5%) and Flack parameter for chirality .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) require:

Dynamic Effects Analysis : Investigate restricted rotation of the nitro group using variable-temperature NMR (VT-NMR) to detect conformational exchange .

Computational Validation : Perform DFT calculations (B3LYP/6-311G(d)) to simulate NMR shifts and compare with experimental data. Use GaussView for visualization .

Hirshfeld Surface Analysis : Map dnormd_{\text{norm}}, shape index, and curvedness to identify dominant intermolecular interactions (e.g., H···O vs. H···H contacts) affecting crystal packing .

Q. Q4. What strategies are effective for analyzing the compound’s biological activity against conflicting in vitro/in vivo results?

Methodological Answer: Address discrepancies (e.g., high in vitro IC50_{50} but low in vivo efficacy) via:

Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS to quantify metabolites .

Solubility Optimization : Test bioavailability using PAMPA (parallel artificial membrane permeability assay) and adjust formulations (e.g., PEGylation or liposomal encapsulation) .

Target Engagement Studies : Employ SPR (surface plasmon resonance) to measure binding kinetics (konk_{\text{on}}/koffk_{\text{off}}) to proposed targets (e.g., kinases) and validate with siRNA knockdown .

Q. Q5. How can molecular docking predict the compound’s interaction with enzymes, and what validation steps are critical?

Methodological Answer:

Docking Protocol :

  • Prepare the protein (e.g., hFXa enzyme) via AutoDock Tools (remove water, add polar hydrogens).
  • Use Vina or Glide for docking, focusing on the nitrobenzamide moiety’s interaction with catalytic residues (e.g., Tyr228 in hFXa) .

Validation :

  • Compare docking poses with co-crystallized ligands (RMSD <2 Å).
  • Perform MM-GBSA free-energy calculations to rank binding affinities.
  • Validate experimentally via ITC (isothermal titration calorimetry) for ΔG/ΔH measurements .

Q. Q6. What advanced techniques characterize the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: To study reactions at the chloro or nitro groups:

Kinetic Analysis : Use 1H^1 \text{H}-NMR to monitor SNAr (nucleophilic aromatic substitution) with thiophenol in DMF. Calculate rate constants (kk) at varying temperatures (25–60°C) and fit to Arrhenius plots .

Isotopic Labeling : Introduce 18O^{18} \text{O} via hydrolysis of the nitro group under acidic H218O\text{H}_2^{18} \text{O} conditions. Track using HRMS and 13C^{13} \text{C}-NMR isotope shifts .

Computational Modeling : Simulate transition states with Gaussian 16 (M06-2X/def2-TZVP) to identify rate-determining steps .

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